![molecular formula C22H18N4O2 B2937073 N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea CAS No. 866131-45-5](/img/structure/B2937073.png)

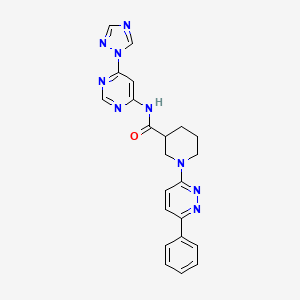

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea

説明

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea, also known as QMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. QMU is a urea-based compound that has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.

科学的研究の応用

Colorimetric and Ratiometric Fluorescent Chemosensor

N-Phenyl-N’-(3-quinolinyl)urea has been developed as a highly selective colorimetric and ratiometric fluorescent chemosensor for fluoride ion based on a proton transfer mechanism. This sensor provides a significant ratiometric fluorescent response to fluoride, showcasing its potential in detecting and measuring fluoride ions with high sensitivity and selectivity. The reversible interaction mechanism with fluoride ions highlights its applicability in various analytical and environmental monitoring contexts (Jia et al., 2009).

Photodegradation and Hydrolysis of Pesticides

Research on substituted urea herbicides has contributed to understanding their environmental fate, particularly regarding photodegradation and hydrolysis. This study offers insights into how chemical properties influence the environmental persistence and degradation pathways of such compounds, essential for developing environmentally friendly pesticides and assessing environmental risk (Gatidou & Iatrou, 2011).

Adenosine A3 Receptor Antagonists

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential as therapeutic agents. By synthesizing and testing a series of these derivatives, researchers have identified compounds with significant receptor affinity, contributing to the development of new treatments for conditions influenced by adenosine A(3) receptor activity (van Muijlwijk-Koezen et al., 2000).

VEGFR-2 Tyrosine Kinase Inhibitors

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas represent a novel class of potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. These compounds, such as Ki8751, exhibit significant antitumor activity against various human tumor xenografts, highlighting their potential as cancer therapeutics. The selective inhibition of VEGFR-2 and related receptors underscores the therapeutic relevance of these compounds in targeting angiogenesis and tumor growth (Kubo et al., 2005).

Urease Inhibitors for Medical Applications

Urease inhibitors have been identified as potential therapeutic agents for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract. This research area explores various classes of urease inhibitors, including urea derivatives, highlighting their potential in developing new treatments for bacterial infections that contribute to peptic ulcers and other conditions (Kosikowska & Berlicki, 2011).

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-(3-quinoxalin-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-28-18-11-9-16(10-12-18)24-22(27)25-17-6-4-5-15(13-17)21-14-23-19-7-2-3-8-20(19)26-21/h2-14H,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYMIBDUKIOVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)